
N-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-N-methylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-N-methylmethanesulfonamide” is a complex organic compound. It appears to contain a furan ring, a thiazepan ring, and a methanesulfonamide group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Thiazepan is a seven-membered ring with one nitrogen and one sulfur atom. Methanesulfonamide is a functional group consisting of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and a methyl group .
Chemical Reactions Analysis
This compound, like other organic compounds, would be expected to undergo a variety of chemical reactions. The presence of the furan ring, thiazepan ring, and methanesulfonamide group could influence its reactivity. For instance, furan derivatives are known to undergo reactions such as Diels–Alder additions to electrophilic alkenes and alkynes .
Mecanismo De Acción
The mechanism of action of N-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-N-methylmethanesulfonamide is not fully understood. However, studies suggest that it may exert its antitumor activity through the inhibition of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been suggested that this compound may inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been shown to reduce the production of inflammatory mediators in animal models. It has also been suggested that this compound may have antifungal activity by disrupting fungal cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-N-methylmethanesulfonamide in lab experiments is its potential therapeutic applications. Its antitumor, anti-inflammatory, and antifungal activity make it a promising candidate for further research. Additionally, its multistep synthesis method allows for the modification of its chemical structure, which may lead to the development of more potent analogs.
One limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that it may have cytotoxic effects on normal cells, which may limit its use as a therapeutic agent. Additionally, its mechanism of action is not fully understood, which may hinder its development as a drug candidate.
Direcciones Futuras
Future research on N-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-N-methylmethanesulfonamide may focus on its potential use as a therapeutic agent for cancer, inflammation, and fungal infections. Further studies may also aim to elucidate its mechanism of action and identify its molecular targets. Additionally, the modification of its chemical structure may lead to the development of more potent analogs with improved therapeutic properties.
Métodos De Síntesis
The synthesis of N-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-N-methylmethanesulfonamide involves a multistep process that starts with the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-yl chloride. The furan-2-yl chloride is then reacted with 1,4-thiazepane to form 7-(furan-2-yl)-1,4-thiazepan-4-yl chloride. This intermediate is then reacted with N-methylmethanesulfonamide to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-N-methylmethanesulfonamide has been studied for its potential therapeutic applications in various scientific research areas. It has been shown to have antitumor activity, with studies indicating that it inhibits the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, with research suggesting that it reduces inflammation in animal models. Additionally, this compound has been investigated for its potential use as an antifungal agent, with studies indicating that it has activity against certain fungal species.
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For instance, many organic compounds are flammable, and some can be harmful if ingested or inhaled. Specific safety data would typically be provided in a Material Safety Data Sheet (MSDS) for the compound .
Propiedades
IUPAC Name |
N-[2-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-oxoethyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S2/c1-14(21(2,17)18)10-13(16)15-6-5-12(20-9-7-15)11-4-3-8-19-11/h3-4,8,12H,5-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVZLOKOSQOKJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC(SCC1)C2=CC=CO2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

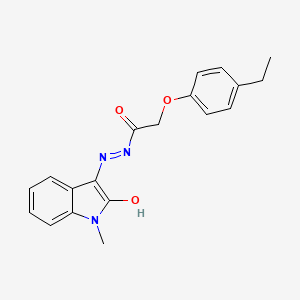

![2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2785270.png)
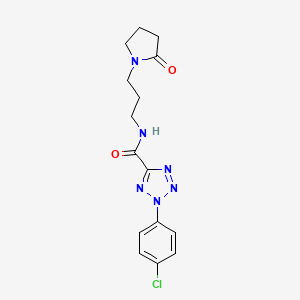
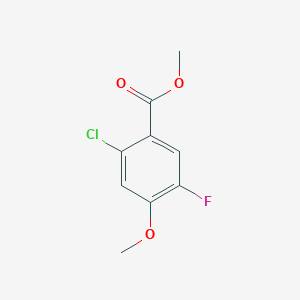
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2785276.png)
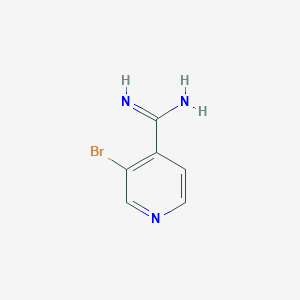
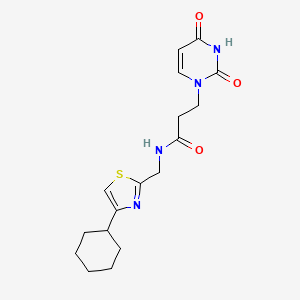
![3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2785281.png)
![1-(1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione](/img/structure/B2785282.png)
![5-((3,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785285.png)
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2785287.png)
![{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methanol](/img/structure/B2785288.png)
![{[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B2785290.png)